6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-13-10-15-17(11-16(13)21-3)22-12(2)19(18(15)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXEGDQSAHBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Phenoxy Group at Position 3
The phenoxy substituent at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A patent detailing the synthesis of N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide (T-614) provides insights into this step. In this process, a halogenated chromenone intermediate (e.g., 3-bromo-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one) is reacted with phenol derivatives under basic conditions.
Example Protocol :
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Dissolve 3-bromo-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (1 equiv) in toluene.
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Add phenol (1.2 equiv) and potassium carbonate (2 equiv).
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Heat at reflux for 12–24 hours under nitrogen.
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Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the phenoxy product.
Yields for this step typically range from 65–80%, with purity confirmed by HPLC.
Optimization of Alkyl and Methoxy Substituents
The ethyl group at position 6 and methoxy group at position 7 are typically introduced during the initial resorcinol preparation. For instance, 3-ethyl-4-methoxyresorcinol is synthesized by ethylation of 4-methoxyresorcinol using ethyl bromide in the presence of potassium hydroxide. Alternatively, Friedel-Crafts alkylation with ethyl chloroacetate can achieve similar results.
Solvent-Mediated Recrystallization for Purification
Post-synthetic purification is critical due to the compound’s tendency to form hygroscopic polymorphs. The patent for T-614 highlights the use of 2-butanone, toluene, or xylene for recrystallization to obtain stable crystalline forms.
Recrystallization Protocol :
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Dissolve crude this compound in hot 2-butanone (5–20 volumes).
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Cool to 10–15°C and stir for 1–3 hours.
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Filter and wash with cold 2-butanone to yield needle-like crystals.
This method reduces moisture absorption (<1% w/w after 48 hours at 75% RH) and improves flow properties for pharmaceutical applications.
Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous-phase syntheses. A Frontiers in Chemistry study reports the use of calcium hydroxide in methanol for one-pot chromene synthesis, achieving yields >85%. Adapting this for the target compound:
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Mix 3-ethyl-4-methoxyresorcinol, methyl acetoacetate, and 4-methoxyphenol in methanol.
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Add Ca(OH)₂ (20 mol%) and stir at room temperature for 24 hours.
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Isolate the product via filtration and wash with cold methanol.
This method minimizes byproduct formation and avoids toxic solvents.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | H₂SO₄, 80°C, 6h | 72 | 98 | High regioselectivity |
| SNAr Functionalization | K₂CO₃, toluene, reflux | 78 | 95 | Scalable for industrial use |
| Green Chemistry | Ca(OH)₂, MeOH, rt | 85 | 97 | Environmentally friendly |
Spectroscopic Characterization
Scientific Research Applications
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromen-4-One Derivatives
7-Hydroxy-3-(4-Hydroxyphenyl)-6-Methoxy-4H-Chromen-4-One (CAS: 40957-83-3)
- Substituents :
- 7-Hydroxy, 6-methoxy, 3-(4-hydroxyphenyl).
- Key Differences :
- Lacks ethyl and methyl groups at positions 6 and 2.
- Features hydroxyl groups at positions 7 and 4-hydroxyphenyl, enhancing polarity.
5-Hydroxy-7-Methoxy-6-Methyl-2-Phenyl-4H-Chromen-4-One (CAS: 55969-57-8)
- Substituents :
- 5-Hydroxy, 7-methoxy, 6-methyl, 2-phenyl.
- Key Differences: Hydroxyl at position 5 instead of ethyl at 6. Phenyl group at position 2 vs. phenoxy at position 3.
- Research Findings: Structural similarity to natural flavones like apigenin, which are known for antioxidant and anti-inflammatory properties .
6-Ethyl-3-(4-Fluoro-Phenoxy)-7-Hydroxy-2-Methyl-Chromen-4-One (CAS: 106020-44-4)
- Substituents: 6-Ethyl, 7-hydroxy, 2-methyl, 3-(4-fluoro-phenoxy).
- Key Differences: Fluorine atom on the phenoxy group enhances electronegativity and bioavailability. Hydroxy at position 7 vs. methoxy in the parent compound.
- Research Findings :
2-(4-Methylphenyl)-7-(2-Methylpropoxy)-4H-Chromen-4-One
- Substituents :
- 2-(4-methylphenyl), 7-(2-methylpropoxy).
- Key Differences: Bulkier 2-methylpropoxy group at position 7. 4-Methylphenyl at position 2 instead of methyl at 2 and phenoxy at 3.
- Research Findings :
Structural and Functional Comparison Table
Biological Activity
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one. It has a molecular formula of and a CAS number of 315232-80-5. The structure includes an ethyl group at the 6th position, a methoxy group at the 7th position, a methyl group at the 2nd position, and a phenoxy group at the 3rd position on the chromenone backbone.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : The condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromenone core.
- Nucleophilic Substitution : Introduction of methoxy and phenoxy groups through nucleophilic substitution reactions.
- Purification : Techniques such as column chromatography and recrystallization are employed for purification.
Antimicrobial Activity
Research indicates that compounds within the chromenone family exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in a study using human cancer cell lines, the compound exhibited an IC50 value indicating significant cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.5 |
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for cancer cell survival.
- Signal Transduction Modulation : It may alter signal transduction pathways that lead to apoptosis.
- Gene Expression Regulation : The compound can influence gene expression related to cell growth and apoptosis.
Study on Anticancer Activity
A study conducted by researchers evaluated the anticancer properties of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Efficacy Study
In another study focusing on antimicrobial efficacy, the compound was tested against a panel of pathogens. Results showed that it effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent.
Q & A
Synthesis & Optimization
Q. 1. (Basic) What synthetic routes are commonly employed to prepare 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one? The synthesis typically involves multi-step reactions:
- Pechmann Condensation : Forms the chromen-4-one core via acid-catalyzed condensation of phenols (e.g., resorcinol derivatives) with β-ketoesters .
- Etherification : Substituents like ethoxy, methoxy, and phenoxy groups are introduced via nucleophilic substitution. For example, ethyl iodide or aryl halides react with hydroxylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Selective Functionalization : Positions 6 and 7 are modified using alkylation or halogenation, requiring careful control of reaction time and temperature to avoid side products .
Q. 2. (Advanced) How can regioselectivity challenges during substituent introduction be addressed? Regioselectivity depends on:
- Protecting Groups : Temporary protection of reactive hydroxyl groups (e.g., using acetyl or benzyl groups) to direct substitution to specific positions .
- Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic substitution at electron-rich aromatic positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for etherification, while non-polar solvents may stabilize intermediates for Friedel-Crafts-type reactions .
II. Structural Characterization
Q. 3. (Basic) What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies substituent patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- FTIR : Confirms carbonyl (C=O) stretches at ~1640–1670 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. 4. (Advanced) How is X-ray crystallography applied to resolve ambiguities in structural elucidation?
- SHELX Suite : Used for crystal structure refinement. SHELXL refines atomic positions and thermal parameters, while SHELXD solves phase problems via dual-space methods .
- Disorder Modeling : For flexible substituents (e.g., ethyl or phenoxy groups), partial occupancy or constrained refinement may be required .
III. Biological Activity & Mechanism
Q. 5. (Basic) What assays are used to evaluate the antioxidant potential of this chromen-4-one derivative?
- DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm, correlating with electron-donating groups (e.g., methoxy or phenoxy) .
- FRAP Assay : Quantifies Fe³⁺ reduction to Fe²⁺, influenced by hydroxyl or electron-rich aromatic systems .
Q. 6. (Advanced) How do substituents influence interactions with pro-inflammatory enzymes like COX-2?
- Trifluoromethyl Groups : Enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .
- Methoxy/Phenoxy Groups : Participate in π-π stacking with aromatic residues (e.g., Tyr-385 in COX-2), as shown in docking studies .
- Comparative SAR Table :
| Derivative | Substituents | IC₅₀ (COX-2 Inhibition) |
|---|---|---|
| 6-Ethyl-7-methoxy derivative | Ethyl, Methoxy, Phenoxy | 12.3 µM |
| 7-Trifluoromethyl analog | Trifluoromethyl, Phenoxy | 8.7 µM |
| 6-Chloro derivative | Chloro, Methoxy | 18.9 µM |
Data adapted from structural analogs in .
IV. Computational & Mechanistic Studies
Q. 7. (Advanced) How can DFT calculations predict electronic properties relevant to reactivity?
- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., phenoxy oxygen) as nucleophilic sites. For example, methoxy groups lower LUMO energy, enhancing electrophilic substitution .
- Solvent Effects : COSMO-RS models simulate solvation effects on reaction pathways, explaining yield variations in polar vs. non-polar solvents .
Q. 8. (Advanced) What strategies resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets using standardized assays (e.g., fixed IC₅₀ measurement protocols). Variability may arise from differences in cell lines or compound purity .
- Crystallographic Validation : Confirm active conformations via ligand-protein co-crystallization to rule out false positives from docking studies .
Stability & Degradation
Q. 9. (Basic) What factors influence the stability of this compound under experimental conditions?
- pH Sensitivity : The chromen-4-one core hydrolyzes in strongly acidic/basic conditions (>pH 10 or <pH 2) .
- Light Exposure : Aromatic systems may undergo photodegradation; storage in amber vials is recommended .
Q. 10. (Advanced) How can degradation products be identified and mitigated during long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
